molecular formula C25H32N4O2 B035194 N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide CAS No. 107479-06-1

N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide

Cat. No. B035194
M. Wt: 420.5 g/mol
InChI Key: PUKBPIIUNNWYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide, commonly known as Tinuvin 328, is a UV absorber that is widely used in various industrial and commercial applications. It is a hydroxyphenyl benzotriazole-based compound that has excellent photostability and UV-absorbing properties.

Mechanism Of Action

Tinuvin 328 works by absorbing UV radiation and converting it into heat energy, which is dissipated harmlessly. It absorbs UV radiation in the range of 290-400 nm, which is the range that is most harmful to materials and the skin.

Biochemical And Physiological Effects

Tinuvin 328 has no known biochemical or physiological effects on the human body. It is considered safe for use in various applications, including personal care products.

Advantages And Limitations For Lab Experiments

Tinuvin 328 has several advantages as a UV absorber, including excellent photostability, high UV absorption efficiency, and compatibility with a wide range of materials. However, it also has some limitations, including its relatively high cost and limited solubility in some solvents.

Future Directions

There are several future directions for the development and application of Tinuvin 328. One direction is the development of more efficient and cost-effective synthesis methods for Tinuvin 328. Another direction is the development of new UV absorbers that have improved properties, such as broader UV absorption range and higher photostability. Additionally, there is a need for further research on the environmental impact of Tinuvin 328 and other UV absorbers, as well as their potential toxicity to humans and other organisms.

Synthesis Methods

Tinuvin 328 is synthesized by the reaction of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2H-Benzotriazole-2-methylpropionic acid chloride to form Tinuvin 328.

Scientific Research Applications

Tinuvin 328 is widely used in various industrial and commercial applications, including coatings, plastics, adhesives, and textiles. It is used as a UV absorber to protect these materials from UV radiation, which can cause degradation, discoloration, and other forms of damage. Tinuvin 328 is also used in the production of sunscreens and other personal care products to protect the skin from UV radiation.

properties

CAS RN

107479-06-1

Product Name

N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-2-methylprop-2-enamide

InChI

InChI=1S/C25H32N4O2/c1-16(2)23(31)26-14-17-12-18(25(6,7)15-24(3,4)5)13-21(22(17)30)29-27-19-10-8-9-11-20(19)28-29/h8-13,30H,1,14-15H2,2-7H3,(H,26,31)

InChI Key

PUKBPIIUNNWYDU-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NCC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)N2N=C3C=CC=CC3=N2)O

Canonical SMILES

CC(=C)C(=O)NCC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)N2N=C3C=CC=CC3=N2)O

Origin of Product

United States

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